N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide typically involves multiple stepsThe cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Piperidine, cyclopropylcarbinol derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonamides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological systems, including its binding affinity and specificity for various biomolecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methylbenzenesulfonamide: Lacks the piperidine moiety, which may affect its biological activity and chemical reactivity.
4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide: Lacks the cyclopropyl group, which may influence its pharmacokinetic properties and stability.
Uniqueness
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide is unique due to the combination of its cyclopropyl, piperidine, and benzenesulfonamide groups. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-5-8-14(22(20,21)17-13-6-7-13)11-15(12)16(19)18-9-3-2-4-10-18/h5,8,11,13,17H,2-4,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIONDRSADAPKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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